molecular formula C11H17Cl2N3O B2793511 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride CAS No. 1439897-74-1

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride

Cat. No.: B2793511
CAS No.: 1439897-74-1
M. Wt: 278.18
InChI Key: PVEIPAUGJMVPDI-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride is a chemical compound that features a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride typically involves the reaction of 4-(aminomethyl)pyridine with piperidin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride, with the CAS number 1439897-74-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C11H17Cl2N3O
  • Molecular Weight : 278.18 g/mol
  • Purity : >95% .

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, particularly in cancer therapy and neuroprotection.

  • Cytotoxicity : Studies have shown that derivatives of piperidine can induce cell death through various pathways, including apoptosis and methuosis (a form of cell death characterized by the formation of large vacuoles) . The compound's structural features allow it to interact with cellular components, affecting microtubule dynamics and leading to increased cytotoxicity.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease . This suggests that this compound may also possess neuroprotective properties.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxic effects against glioblastoma cells by inducing methuosis .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1aGBM5.0Induction of methuosis
2lFaDu (hypopharyngeal tumor)3.0Microtubule disruption
2mA549 (lung cancer)0.1Apoptosis induction

Neuroprotective Effects

The potential for neuroprotection has been highlighted in studies involving piperidine derivatives, which have shown promise in inhibiting cholinesterases and possibly mitigating oxidative stress .

Case Studies

Recent research has explored the structure-activity relationship (SAR) of piperidine derivatives, including those related to this compound. Notably, modifications at the pyridine and piperidine rings significantly affect their biological activity.

  • Case Study on Anticancer Activity : A study demonstrated that specific modifications led to enhanced cytotoxicity in breast cancer cells, with one derivative achieving an IC50 value of 0.5 µM .
  • Neuroprotective Activity : Another study indicated that certain piperidine derivatives could improve cognitive function in animal models by inhibiting cholinesterases and reducing amyloid plaque formation .

Properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-8-9-4-5-13-10(7-9)14-6-2-1-3-11(14)15;;/h4-5,7H,1-3,6,8,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEIPAUGJMVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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